Tert-butyl 2-(pyridin-2-YL)piperazine-1-carboxylate

Medicinal Chemistry ADME Predictions Physicochemical Properties

Tert-butyl 2-(pyridin-2-yl)piperazine-1-carboxylate (CAS 886770-96-3) is a heterocyclic building block comprising a piperazine ring with a pyridin-2-yl substituent at the 2-position and a Boc (tert-butoxycarbonyl) protecting group at N1. Its molecular formula is C₁₄H₂₁N₃O₂, with a molecular weight of 263.34 g/mol and computed physicochemical properties including a topological polar surface area (TPSA) of 54.46 Ų and a consensus LogP of 2.23.

Molecular Formula C14H21N3O2
Molecular Weight 263.34 g/mol
Cat. No. B13118837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(pyridin-2-YL)piperazine-1-carboxylate
Molecular FormulaC14H21N3O2
Molecular Weight263.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNCC1C2=CC=CC=N2
InChIInChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-9-8-15-10-12(17)11-6-4-5-7-16-11/h4-7,12,15H,8-10H2,1-3H3
InChIKeyLLEPNDPUXRTJKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2-(pyridin-2-YL)piperazine-1-carboxylate: Procurement-Relevant Chemical Profile


Tert-butyl 2-(pyridin-2-yl)piperazine-1-carboxylate (CAS 886770-96-3) is a heterocyclic building block comprising a piperazine ring with a pyridin-2-yl substituent at the 2-position and a Boc (tert-butoxycarbonyl) protecting group at N1. Its molecular formula is C₁₄H₂₁N₃O₂, with a molecular weight of 263.34 g/mol and computed physicochemical properties including a topological polar surface area (TPSA) of 54.46 Ų and a consensus LogP of 2.23 . It is primarily utilized as a protected intermediate in medicinal chemistry for the synthesis of receptor ligands and kinase inhibitors.

Building block Medicinal chemistry intermediate for receptor ligands and kinase inhibitor synthesis
Protection strategy Boc group enables orthogonal deprotection in multi-step routes
Regiochemistry 2-substituted pyridyl directs specific pharmacophore geometry

Why Generic Piperazine Substitution Risks Synthetic and Biological Performance: The Case for Tert-butyl 2-(pyridin-2-YL)piperazine-1-carboxylate


Substituting a pyridylpiperazine intermediate with a generic analog (e.g., a 3- or 4-substituted regioisomer) risks compromising downstream synthetic yield and target binding affinity. The position of the heteroaryl substituent on the piperazine ring directly influences the geometry of metal coordination, the steric environment during cross-coupling reactions, and the three-dimensional presentation of pharmacophores in final drug candidates. However, a direct, quantitative, head-to-head comparative dataset for tert-butyl 2-(pyridin-2-yl)piperazine-1-carboxylate against its closest regioisomers is currently absent from the publicly available peer-reviewed literature and authoritative databases.

Regioisomer mismatch

Switching to 3- or 4-substituted pyridylpiperazine may disrupt metal coordination and cross-coupling regioselectivity.

Pharmacophore geometry

Different substitution positions can alter three-dimensional pharmacophore presentation and target engagement.

Evidence gap

No publicly available head-to-head comparative data confirm interchangeability; substitution requires case-by-case validation.

Quantified Differentiation Evidence for Tert-butyl 2-(pyridin-2-YL)piperazine-1-carboxylate


Physicochemical Differentiation: TPSA and Lipophilicity Profile

The computed topological polar surface area (TPSA) of tert-butyl 2-(pyridin-2-yl)piperazine-1-carboxylate is 54.46 Ų, which is comparable to its 4-substituted regioisomer (tert-butyl 4-(pyridin-2-yl)piperazine-1-carboxylate, TPSA calculated as 54.46 Ų) but lower than the 3-substituted species (tert-butyl 3-(pyridin-2-yl)piperazine-1-carboxylate, TPSA 54.46 Ų). All regioisomers share identical molecular formulae and computed PSA. The consensus LogP for the 2-substituted isomer is 2.23, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Physicochemical profile
Class-level
TPSA 54.46 Ų — all regioisomers
LogP 2.23 — 2-substituted (computed)
Gross physicochemical descriptors do not differentiate regioisomers
Regiochemistry drives synthetic and geometric differentiation, not TPSA/LogP
Medicinal Chemistry ADME Predictions Physicochemical Properties

Regioselective Synthetic Utility in Cross-Coupling Chemistry

Vendor literature claims that the pyridin-2-yl substituent at the 2-position of the piperazine ring directs palladium-catalyzed cross-coupling reactions with high regioselectivity, enabling precise C–C and C–N bond formation. A comparative synthetic study is needed to substantiate that the 2-substituted isomer achieves a higher product yield (e.g., >80% yield) compared to the 3-substituted isomer under identical conditions, but such data are not located in the peer-reviewed corpus. The claim remains unverified by direct head-to-head experimental evidence .

Synthetic regioselectivity
Data to verify
Vendor claims high regioselectivity in cross-coupling
No peer-reviewed comparative yield data available
Validation with regioisomeric controls recommended
Synthetic Methodology Cross-Coupling Medicinal Chemistry

Crystallinity and Salt Form Advantage of the Oxalate Salt

The oxalate salt of tert-butyl 2-(pyridin-2-yl)piperazine-1-carboxylate (CAS 1956340-39-8) is reported to possess enhanced crystallinity and solubility compared to the free base, which is often isolated as an oil. Quantitative comparisons of melting point, aqueous solubility, and hygroscopicity between the oxalate salt and other common salts (HCl, fumarate) are not publicly available. The free base is typically supplied as a solid with a purity of 95–98% .

Salt form crystallinity
Data to verify
Oxalate salt claimed to improve crystallinity over free base oil
Reported handling benefit lacks quantitative solid-state data
Supplier-provided characterization data needed for scale-up decisions
Salt Selection Crystallinity Pharmaceutical Intermediate

Optimal Use Cases for Tert-butyl 2-(pyridin-2-YL)piperazine-1-carboxylate Based on Available Evidence


Medicinal Chemistry: Synthesis of 2-Substituted Pyridylpiperazine Pharmacophores

This compound is best utilized as a protected intermediate in the synthesis of drug candidates requiring a pyridin-2-ylpiperazine motif. Its Boc protection allows for orthogonal deprotection strategies in multi-step syntheses. The 2-position substitution is critical for constructing specific geometries required for target engagement, as inferred from SAR studies of pyridylpiperazine-based efflux pump inhibitors and PI3K inhibitors. Procuring the correct regioisomer is essential to avoid costly re-synthesis and ensure alignment with the reported biological activity of advanced leads.

Process Chemistry: Salt Form Selection for Kilogram-Scale Synthesis

The oxalate salt form (CAS 1956340-39-8) is preferred over the free base for large-scale synthesis due to its reported ease of crystallization and handling. Although quantitative data are lacking, process chemists should request comparative solid-state characterization data from suppliers before committing to bulk procurement. The use of the oxalate salt can streamline purification and improve batch-to-batch consistency.

Chemical Biology: Probe Design

The compound serves as a versatile scaffold for the design of chemical probes targeting neurological receptors, given the prevalence of pyridylpiperazines as α2-adrenoceptor antagonists and dopamine/serotonin receptor ligands. The 2-substituted regioisomer may offer a distinct conformational profile that is foundational to the activity of known active compounds; however, this remains a hypothesis grounded in class-level inference rather than direct evidence for this specific intermediate.

Application
Selection Property
Validation Focus
2-Substituted pyridylpiperazine pharmacophore synthesis
Orthogonal Boc protection; 2-substitution geometry
SAR alignment with target pharmacophore geometry
Salt form selection for scale-up
Crystalline oxalate salt handling
Solid-state characterization (melting point, hygroscopicity)
Chemical probe design for neurological targets
Conformational scaffold for receptor ligands
Class-level pyridylpiperazine SAR review
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